Methyl 2-(6-bromo-2H-indazol-2-yl)acetate Methyl 2-(6-bromo-2H-indazol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1816253-24-3
VCID: VC11705112
InChI: InChI=1S/C10H9BrN2O2/c1-15-10(14)6-13-5-7-2-3-8(11)4-9(7)12-13/h2-5H,6H2,1H3
SMILES: COC(=O)CN1C=C2C=CC(=CC2=N1)Br
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

CAS No.: 1816253-24-3

Cat. No.: VC11705112

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate - 1816253-24-3

Specification

CAS No. 1816253-24-3
Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
IUPAC Name methyl 2-(6-bromoindazol-2-yl)acetate
Standard InChI InChI=1S/C10H9BrN2O2/c1-15-10(14)6-13-5-7-2-3-8(11)4-9(7)12-13/h2-5H,6H2,1H3
Standard InChI Key YNODRMIAJITGQB-UHFFFAOYSA-N
SMILES COC(=O)CN1C=C2C=CC(=CC2=N1)Br
Canonical SMILES COC(=O)CN1C=C2C=CC(=CC2=N1)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate belongs to the indazole family, characterized by a fused benzene and pyrazole ring. The compound’s systematic IUPAC name is methyl 2-(6-bromo-2H-indazol-2-yl)acetate, reflecting the acetate ester group at the 2-position and a bromine substituent at the 6-position of the indazole core . Its molecular structure is critical for interactions in synthetic and biological contexts, with the bromine atom enhancing electrophilic reactivity and the ester group enabling further functionalization.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number1816253-24-3
Molecular FormulaC10H9BrN2O2\text{C}_{10}\text{H}_{9}\text{BrN}_{2}\text{O}_{2}
Molecular Weight269.09 g/mol
Purity95.0%
Stock AvailabilityIn Stock (10-day lead time)

Synthetic Methodologies

Regioselective Alkylation Strategies

A seminal study by MDPI outlines the synthesis of 2-alkenyl-2H-indazoles via alkylation of indazole derivatives with α-bromocarbonyl compounds . Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is synthesized through a multi-step process involving:

  • Reduction and Cyclization: Sodium borohydride (NaBH4\text{NaBH}_4) reduces intermediate carbonyl groups in methanol/dichloromethane (MeOH/CH2Cl2\text{MeOH/CH}_2\text{Cl}_2), followed by cyclization using phosphoryl chloride (POCl3\text{POCl}_3) under reflux .

  • Mesylation and Elimination: Treatment with methanesulfonyl chloride (MsCl\text{MsCl}) and triethylamine (Et3N\text{Et}_3\text{N}) facilitates the formation of alkenyl groups, yielding the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
ReductionNaBH4\text{NaBH}_4, MeOH/CH2Cl2\text{MeOH/CH}_2\text{Cl}_2, 0–5°C → RTNot reported
CyclizationPOCl3\text{POCl}_3, reflux, N2\text{N}_2 atmosphereNot reported
MesylationMsCl\text{MsCl}, Et3N\text{Et}_3\text{N}, CH2Cl2\text{CH}_2\text{Cl}_2, RTNot reported

Challenges and Optimizations

Applications in Herbicidal Activity

Structure-Activity Relationships (SAR)

A 2024 study evaluated 38 indazole derivatives, revealing that bromine substituents at the 6-position significantly enhance herbicidal activity compared to chlorine, fluorine, or methoxy groups . The electron-withdrawing nature of bromine increases compound reactivity, disrupting plant enzymatic processes . Methyl 2-(6-bromo-2H-indazol-2-yl)acetate’s ester group further modulates lipophilicity, improving membrane permeability .

Mechanistic Insights

The compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . Its efficacy correlates with electronegativity; bromine’s moderate electronegativity balances reactivity and stability, outperforming smaller halogens like fluorine .

Future Directions

Expanding Synthetic Utility

Further research should explore cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the bromine site, enabling access to diverse indazole libraries . Computational modeling could optimize reaction conditions to improve yields beyond current benchmarks .

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